
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate” is a chemical compound with a molecular formula of C12H15ClN2O3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The compound also contains 3,4-dimethoxyphenyl and 4-chlorobenzoate groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoxazole ring attached to a phenyl ring via a methylene (-CH2-) group . The phenyl ring carries two methoxy (-OCH3) groups at the 3rd and 4th positions . The isoxazole ring is also attached to a benzoate group via another methylene group .Mécanisme D'action
The mechanism of action of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of bacterial strains. Additionally, it has been found to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate is its potent antitumor and antimicrobial activity, which makes it a promising candidate for drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate. One direction is to further investigate its mechanism of action and to identify specific targets for its activity. Another direction is to explore its potential applications in material science, as it has been found to have self-assembly properties and may have potential as a building block for nanomaterials. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo, as well as to optimize its formulation for drug delivery.
Méthodes De Synthèse
The synthesis of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate involves the reaction of 3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate to form 3,4-dimethoxyphenyl isoxazoline. The isoxazoline is then reacted with benzyl chloroformate in the presence of triethylamine to form (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl chloroformate, which is then reacted with 4-chlorobenzoic acid in the presence of triethylamine and N,N-dicyclohexylcarbodiimide to yield the final product, this compound.
Applications De Recherche Scientifique
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-8-5-13(9-18(16)24-2)17-10-15(21-26-17)11-25-19(22)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZINPJJBYWHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

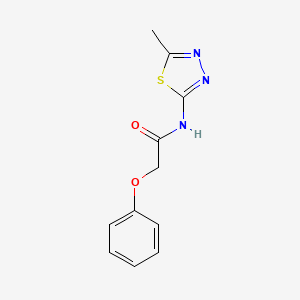
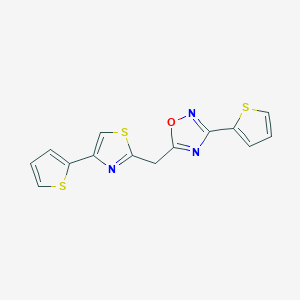
![4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid](/img/structure/B2900810.png)
![4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2900811.png)
![8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2900812.png)
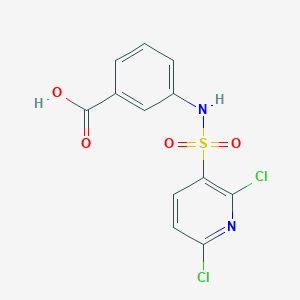
![(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2900818.png)
![4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B2900821.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)
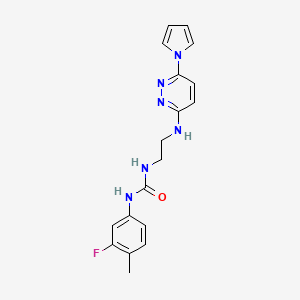
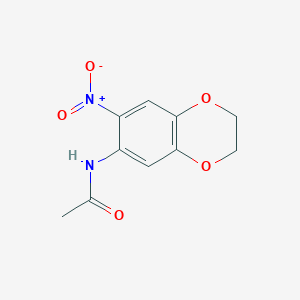
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)